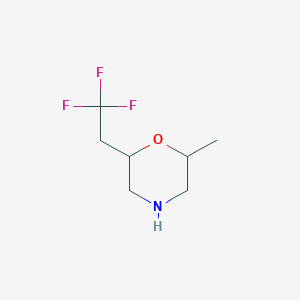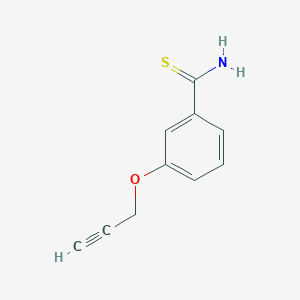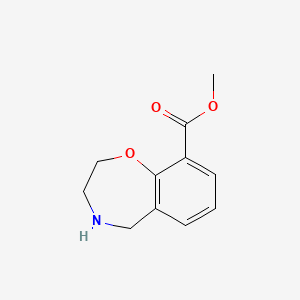![molecular formula C10H11F2NO2S B13172264 2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide CAS No. 1193389-41-1](/img/structure/B13172264.png)
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide is a chemical compound with the molecular formula C10H11F2NO2S and a molecular weight of 247.26 g/mol . This compound is characterized by the presence of difluoromethoxy and methoxy functional groups attached to a phenyl ring, along with an ethanethioamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethoxylation reagents, which can be prepared through various synthetic routes
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethioamide moiety to the corresponding amine.
Substitution: The difluoromethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and selectivity towards certain proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares similar functional groups but differs in the presence of a cyclopropylmethoxy group instead of an ethanethioamide moiety.
3-Chloro-4-(trifluoromethoxy)benzoyl chloride: Another related compound with a trifluoromethoxy group and a benzoyl chloride moiety.
Uniqueness
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both difluoromethoxy and methoxy groups, along with the ethanethioamide moiety, makes it a valuable compound for various research applications .
Properties
CAS No. |
1193389-41-1 |
|---|---|
Molecular Formula |
C10H11F2NO2S |
Molecular Weight |
247.26 g/mol |
IUPAC Name |
2-[3-(difluoromethoxy)-4-methoxyphenyl]ethanethioamide |
InChI |
InChI=1S/C10H11F2NO2S/c1-14-7-3-2-6(5-9(13)16)4-8(7)15-10(11)12/h2-4,10H,5H2,1H3,(H2,13,16) |
InChI Key |
PGUCYDZAIDPIRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=S)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


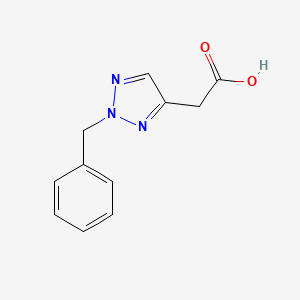
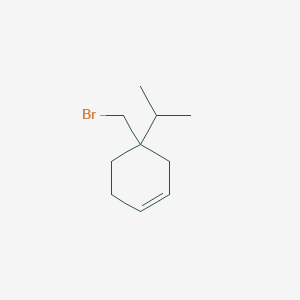
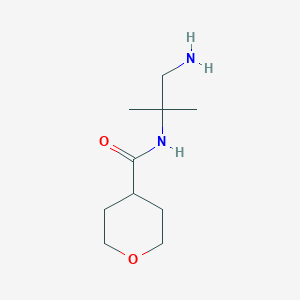


![N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13172222.png)
![2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13172228.png)
![2-chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13172233.png)
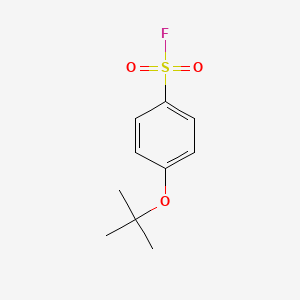
![4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide](/img/structure/B13172246.png)

